![molecular formula C20H20N4O2 B2877651 1-(4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea CAS No. 1206986-45-9](/img/structure/B2877651.png)
1-(4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea
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Description
1-(4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea, also known as DPU-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anion Coordination Chemistry
Urea-based ligands like N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea demonstrate significant anion coordination chemistry. These compounds react with inorganic oxo-acids, leading to adducts with various anions. Their solid-state structures exhibit diverse hydrogen bond motifs, which are crucial in understanding anion interactions (Wu et al., 2007).
Synthesis and Complex Formation
Research on N-hydroxyamide-containing heterocycles, like 1-hydroxy-2(1H)-pyrazinone, involves the synthesis of these compounds under specific conditions. These heterocycles can form complexes with elements like iron(III), and understanding their stability constants is important for their potential applications (Ohkanda et al., 1993).
Skin Penetration Enhancers
Urea analogues, like 1-dodecylurea and 1,3-diphenylurea, have been assessed as skin penetration enhancers. Their effectiveness in enhancing the permeation of compounds through human skin is an important area of research in topical medication and cosmetic applications (Williams & Barry, 1989).
Spectroscopic Characterization
The spectroscopic characterization of urea derivatives like 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine provides insights into their molecular geometry, vibrational frequencies, and chemical shift values. Such studies are essential in developing materials with specific properties (Saraçoǧlu & Ekici, 2015).
Hydrogen Bonding and Foldamers
Research on heterocyclic ureas focuses on their synthesis, conformational studies, and the ability to form hydrogen-bonded complexes. These ureas can undergo concentration-dependent unfolding, forming multiply hydrogen-bonded structures, which is significant in the field of self-assembly and molecular design (Corbin et al., 2001).
Osmolyte Interactions
Studies on urea and methylamine mixtures in organisms have shown their role as osmolytes. Understanding how these compounds interact with proteins and stabilize them under environmental stress is crucial in cellular biology and biochemistry (Lin & Timasheff, 1994).
Electron Transfer Across Hydrogen Bonds
The study of electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes provides insights into the electrical properties of such compounds. This has implications for the development of electronic materials and devices (Pichlmaier et al., 2009).
properties
IUPAC Name |
1-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-5-4-6-16(10-13)22-20(26)23-18-19(25)24(8-7-21-18)17-11-14(2)9-15(3)12-17/h4-12H,1-3H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDXWNIXLRVJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea |
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